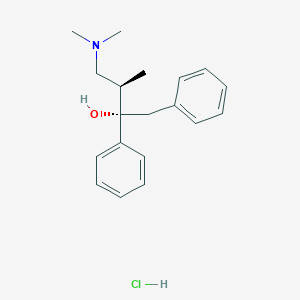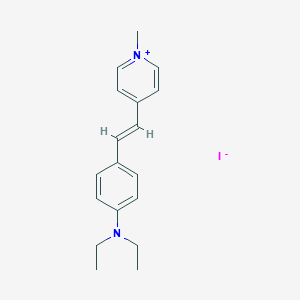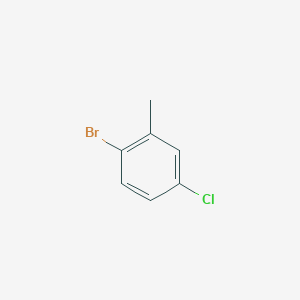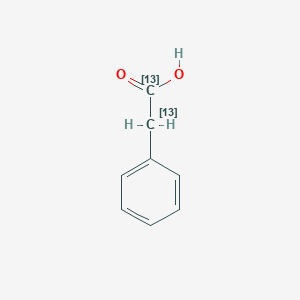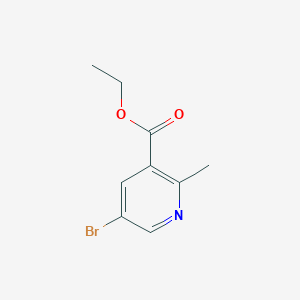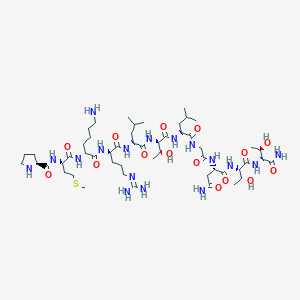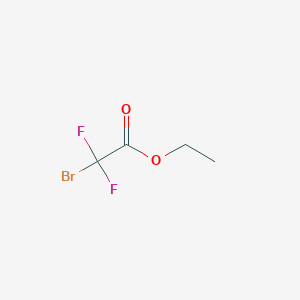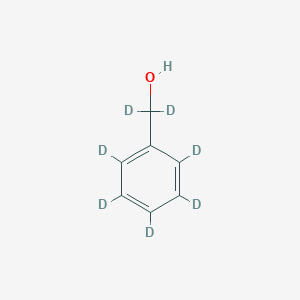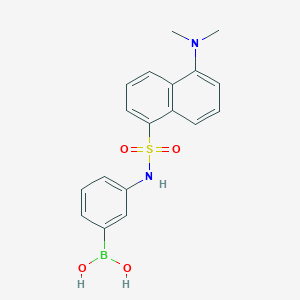
4-Carboxy-9-acridanone
Descripción general
Descripción
El ácido acridon-4-carboxílico es un derivado de la acridona, un compuesto conocido por su amplio espectro de actividades biológicas. Este compuesto se caracteriza por un grupo carboxilo unido a la cuarta posición del anillo de acridona.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El ácido acridon-4-carboxílico se puede sintetizar a través de varios métodos. Un enfoque común implica la ciclización de ácidos antranílicos, que se preparan a partir de la condensación de Ullmann de ácido 2,4-diclorobenzoico con varios ácidos antranílicos . Otro método incluye la reacción radical de quinonas .
Métodos de producción industrial: La producción industrial de ácido acridon-4-carboxílico generalmente implica la síntesis a gran escala utilizando los métodos mencionados anteriormente. La condensación de Ullmann es particularmente favorecida debido a su eficiencia y escalabilidad .
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido acridon-4-carboxílico experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes derivados.
Sustitución: Las reacciones de sustitución nucleófila son comunes, especialmente en el grupo carboxilo.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de acridona, como aminoacridonas y acridonas sustituidas .
Aplicaciones Científicas De Investigación
El ácido acridon-4-carboxílico tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción del ácido acridon-4-carboxílico involucra principalmente su capacidad para intercalarse en el ADN. Esta intercalación interrumpe los procesos de replicación y transcripción del ADN, convirtiéndolo en un inhibidor eficaz de la replicación del ARN . El compuesto también inhibe las enzimas topoisomerasa y telomerasa, que son cruciales para la replicación del ADN y la división celular .
Compuestos similares:
Ácido acridon-10-il acético: Conocido por sus propiedades antivirales.
N-(2-(dimetilamino)etil)acridina-4-carboxamida (DACA): Muestra actividad antitumoral.
Triazoloacridona (C-1305): Otro derivado con propiedades anticancerígenas significativas.
Singularidad: El ácido acridon-4-carboxílico destaca por su capacidad específica para inhibir la replicación del ARN, lo que lo convierte en un compuesto valioso en la investigación antiviral . Su estructura de anillo planar única permite una intercalación efectiva del ADN, que es una característica clave en su mecanismo de acción .
En conclusión, el ácido acridon-4-carboxílico es un compuesto versátil con un potencial significativo en diversas aplicaciones científicas e industriales. Sus propiedades químicas únicas y sus actividades biológicas lo convierten en un tema de estudio valioso en la química medicinal y más allá.
Comparación Con Compuestos Similares
Acridone-10-yl acetic acid: Known for its antiviral properties.
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Exhibits antitumor activity.
Triazoloacridone (C-1305): Another derivative with significant anticancer properties.
Uniqueness: Acridone-4-carboxylic acid stands out due to its specific ability to inhibit RNA replication, making it a valuable compound in antiviral research . Its unique planar ring structure allows for effective DNA intercalation, which is a key feature in its mechanism of action .
Propiedades
IUPAC Name |
9-oxo-10H-acridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-13-8-4-1-2-7-11(8)15-12-9(13)5-3-6-10(12)14(17)18/h1-7H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATAOFZEDHPRTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C(=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393641 | |
| Record name | 4-Carboxy-9-acridanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24782-64-7 | |
| Record name | 4-Carboxy-9-acridanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Carboxy-9-acridanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

